molecular formula C26H16 B093079 Dibenzo(c,p)chrysene CAS No. 196-52-1

Dibenzo(c,p)chrysene

Cat. No. B093079
CAS RN: 196-52-1
M. Wt: 328.4 g/mol
InChI Key: RJXPMUHZQGSTIM-UHFFFAOYSA-N
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Description

Dibenzo(c,p)chrysene (DBcPc) is a polycyclic aromatic hydrocarbon (PAH) that is found in various environmental sources, including diesel exhaust, cigarette smoke, and charbroiled food. DBcPc has been identified as a potent carcinogen and mutagen, and its exposure has been linked to the development of various types of cancer, including lung, bladder, and breast cancer.

Mechanism Of Action

Dibenzo(c,p)chrysene is metabolized in the body to form highly reactive intermediates that can bind to DNA and proteins, leading to the formation of adducts. These adducts can cause DNA damage and mutations, which can lead to the development of cancer. Dibenzo(c,p)chrysene has also been shown to induce oxidative stress, which can further contribute to DNA damage and cancer development.

Biochemical And Physiological Effects

Dibenzo(c,p)chrysene has been shown to induce a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. Dibenzo(c,p)chrysene exposure has also been linked to changes in gene expression and alterations in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

Dibenzo(c,p)chrysene is a useful tool for studying the mechanisms of PAH-induced carcinogenesis and mutagenesis. It is a potent carcinogen and mutagen, and its effects can be easily measured in vitro and in vivo. However, Dibenzo(c,p)chrysene has some limitations for lab experiments, including its low solubility in water and its high toxicity.

Future Directions

There are several future directions for research on Dibenzo(c,p)chrysene. First, further studies are needed to elucidate the mechanisms of Dibenzo(c,p)chrysene-induced carcinogenesis and mutagenesis. Second, the development of novel strategies to prevent or reduce Dibenzo(c,p)chrysene exposure is needed to protect public health. Third, the identification of biomarkers for Dibenzo(c,p)chrysene exposure and its related diseases can aid in early detection and prevention. Finally, the development of new therapeutic approaches for Dibenzo(c,p)chrysene-related diseases is needed to improve patient outcomes.
Conclusion:
Dibenzo(c,p)chrysene is a potent carcinogen and mutagen that has been extensively studied due to its environmental and health impacts. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibenzo(c,p)chrysene is needed to better understand its effects on human health and to develop new strategies for prevention and treatment of Dibenzo(c,p)chrysene-related diseases.

Synthesis Methods

Dibenzo(c,p)chrysene can be synthesized through the Diels-Alder reaction between anthracene and benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The product is then purified through column chromatography to obtain pure Dibenzo(c,p)chrysene.

Scientific Research Applications

Dibenzo(c,p)chrysene has been extensively studied due to its carcinogenic and mutagenic properties. It has been used as a model compound to study the mechanisms of PAH-induced carcinogenesis and mutagenesis. Dibenzo(c,p)chrysene has also been used to investigate the role of oxidative stress and DNA damage in the development of cancer.

properties

CAS RN

196-52-1

Product Name

Dibenzo(c,p)chrysene

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[16.8.0.02,11.03,8.012,17.019,24]hexacosa-1(18),2(11),3,5,7,9,12,14,16,19,21,23,25-tridecaene

InChI

InChI=1S/C26H16/c1-4-10-20-17(7-1)13-15-23-21-11-5-6-12-22(21)25-19-9-3-2-8-18(19)14-16-24(25)26(20)23/h1-16H

InChI Key

RJXPMUHZQGSTIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C5=CC=CC=C5C=C4)C6=CC=CC=C36

Other CAS RN

196-52-1

synonyms

DB(c,p)C
dibenzo(c,p)chrysene

Origin of Product

United States

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